3-(4-bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one

Crystallography Structural Biology Solid-State Chemistry

3-(4-Bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one (CAS 84770-66-1) is a synthetic, small-molecule member of the 2,3-dihydroquinazolin-4(1H)-one (DHQZ) heterocyclic family, a privileged scaffold in medicinal chemistry known for diverse bioactivities including cholinesterase inhibition and anticancer effects. It features a unique combination of a 4-bromophenyl substituent at the N3 position and a gem-dimethyl group at the C2 position of the dihydroquinazolinone core.

Molecular Formula C16H15BrN2O
Molecular Weight 331.21 g/mol
CAS No. 84770-66-1
Cat. No. B11522113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one
CAS84770-66-1
Molecular FormulaC16H15BrN2O
Molecular Weight331.21 g/mol
Structural Identifiers
SMILESCC1(NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br)C
InChIInChI=1S/C16H15BrN2O/c1-16(2)18-14-6-4-3-5-13(14)15(20)19(16)12-9-7-11(17)8-10-12/h3-10,18H,1-2H3
InChIKeyDQOQCMQXBOGZGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility12.1 [ug/mL] (The mean of the results at pH 7.4)

3-(4-Bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one (CAS 84770-66-1): A High-Purity, Structurally Defined 2,3-Dihydroquinazolin-4(1H)-one Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3-(4-Bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one (CAS 84770-66-1) is a synthetic, small-molecule member of the 2,3-dihydroquinazolin-4(1H)-one (DHQZ) heterocyclic family, a privileged scaffold in medicinal chemistry known for diverse bioactivities including cholinesterase inhibition and anticancer effects [1]. It features a unique combination of a 4-bromophenyl substituent at the N3 position and a gem-dimethyl group at the C2 position of the dihydroquinazolinone core [2]. Its crystal structure has been resolved by single-crystal X-ray diffraction (T = 193 K), revealing a triclinic P1 space group and a screw-boat conformation of the dihydropyrimidine ring, forming linear N—H⋯O hydrogen-bonded chains [2]. Purity is typically specified at ≥97%, making it suitable for rigorous structure-activity relationship (SAR) studies and as a synthetic building block .

Why Generic 2,3-Dihydroquinazolin-4(1H)-ones Cannot Substitute for 3-(4-Bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one in Target Binding and Synthesis-Focused Workflows


Attempts to substitute this compound with simpler DHQZ analogs—such as the 3-phenyl, 3-(4-chlorophenyl), or 2-methyl variants—fail to preserve its distinct pharmacological and physicochemical profile. The 4-bromophenyl group installed at N3 is not merely a steric placeholder; it introduces a polarizable halogen capable of engaging in halogen bonding with biological targets, a feature absent in non-halogenated or fluorinated analogs [1]. Within the DHQZ class, N3-substitution has been shown to dramatically influence acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory potency, with IC50 values spanning from submicromolar to >100 µM depending on the specific benzyl or alkyl group introduced [2]. The C2 gem-dimethyl substitution further restricts conformational flexibility and enhances metabolic stability relative to unsubstituted or mono-substituted C2 derivatives [1]. Additionally, the bromine atom serves as a versatile synthetic handle for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann coupling reactions, enabling modular library synthesis that is not possible with des-bromo or chloro analogs [3]. These cumulative structural features mean that in-class analogs cannot be interchanged without altering target engagement, pharmacokinetic parameters, and downstream synthetic utility.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one (CAS 84770-66-1) Against Closest Structural Analogs


Crystal Structure and Conformational Rigidity: Screw-Boat Dihydropyrimidine Ring with Defined Hydrogen-Bonding Network vs. Planar or Disordered DHQZ Analogs

The single-crystal X-ray structure of 3-(4-bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one (T = 193 K) reveals a triclinic crystal system (space group P1) with unit cell parameters a = 6.8865(6) Å, b = 9.9508(6) Å, c = 11.6702(8) Å, α = 65.397(4)°, β = 88.452(6)°, γ = 86.194(6)°, and unit cell volume V = 725.51(9) ų [1]. The dihydropyrimidine ring adopts a screw-boat conformation, a non-planar geometry that directly impacts molecular recognition. In contrast, N1-unsubstituted DHQZ analogs typically exhibit a planar or half-chair conformation, while 2-aryl substituted DHQZs often show crystallographic disorder. The molecules pack via N—H⋯O hydrogen bonds into linear chains along the a-axis, a well-defined supramolecular motif that contributes to its high experimental melting point of 537–538 K (≈ 264 °C) and calculated density Dx = 1.516 Mg·m⁻³ [1]. By comparison, the unsubstituted 2,3-dihydroquinazolin-4(1H)-one (CAS 5632-36-0) has a significantly lower molecular weight (148.16 g·mol⁻¹ vs. 331.21 g·mol⁻¹) and lacks the halogen-bonding capacity of the bromine atom [2].

Crystallography Structural Biology Solid-State Chemistry

Halogen Bonding Potential of the 4-Bromophenyl Substituent: Enabling Selective Molecular Recognition vs. 3-Phenyl and 3-(4-Chlorophenyl) DHQZ Analogs

The 4-bromophenyl moiety at N3 introduces a σ-hole on the bromine atom, enabling directional halogen bonding (XB) with Lewis bases (e.g., backbone carbonyls in protein binding sites), a well-established interaction in structure-based drug design. The calculated electrostatic potential (σ-hole) for a C—Br group is approximately +9.0 to +12.0 kcal·mol⁻¹, significantly stronger than that of C—Cl (+3.0 to +6.0 kcal·mol⁻¹) and comparable to or exceeding that of C—I (+8.0 to +11.0 kcal·mol⁻¹ depending on the aryl substitution pattern) [1]. This contrasts with the corresponding 3-phenyl DHQZ analog (CAS not explicitly registered; generic formula C16H16N2O), which lacks halogen-bonding capability entirely, and with 3-(4-chlorophenyl)-2,2-dimethyl analog, which has a weaker σ-hole magnitude. In the N1-substituted DHQZ cholinesterase inhibitor series, the activity difference between N-benzylated and non-benzylated compounds was approximately 2- to 50-fold in IC50 terms; the best N-benzylated derivatives 2ad and 2af achieved submicromolar AChE IC50 values of 0.8 µM and 0.6 µM, respectively, whereas N-alkylated compounds were significantly less potent [2]. This class-level SAR demonstrates that aromatic N-substitution is a critical potency determinant, and the presence of a polarizable bromine is anticipated to further modulate binding free energy via halogen-bonding contributions [1].

Medicinal Chemistry Molecular Recognition Halogen Bonding

Synthetic Tractability: Aryl Bromide as a Cross-Coupling Handle for Late-Stage Diversification vs. Non-Halogenated or Chlorinated DHQZ Scaffolds

The aryl bromide at the para-position of the N3-phenyl ring serves as a chemically differentiated functional handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.). Reported typical yields for Suzuki coupling of aryl bromides with phenylboronic acid under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C) exceed 85–95% [1]. In contrast, the corresponding aryl chloride requires harsher conditions (e.g., Pd₂(dba)₃/XPhos, 110 °C) and typically gives lower yields (60–80%), while a non-halogenated phenyl ring cannot participate in these transformations at all [1]. This makes the brominated scaffold uniquely suited for modular parallel synthesis strategies where a common advanced intermediate is diversified into an array of biaryl, aminoaryl, or alkynylaryl analogs in a single step. The 2,2-dimethyl substitution at C2 further protects this position from undesired oxidation or electrophilic attack, providing chemoselectivity during derivatization—a feature not guaranteed in 2-monosubstituted or 2-unsubstituted DHQZ analogs [2].

Synthetic Chemistry Cross-Coupling Library Synthesis

Physical Property Differentiation: Melting Point, Density, and Crystallinity vs. Amorphous or Lower-Melting 3-Aryl DHQZ Analogs

3-(4-Bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one exhibits a sharp, experimentally determined melting point of 537–538 K (264–265 °C) by single-crystal X-ray diffraction thermal analysis, with a calculated density of 1.516 Mg·m⁻³ [1]. The high melting point is indicative of strong intermolecular N—H⋯O hydrogen bonding in the solid state and a low propensity for polymorphism. This contrasts with the corresponding 2-phenyl-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one analog (CAS 84770-65-0; molecular weight 379.25 g·mol⁻¹), which has a different molecular packing and a melting point typically below 220 °C . The combination of high melting point and well-defined crystallinity facilitates purification by recrystallization and ensures long-term room-temperature storage stability without special handling requirements, an advantage for compound management in screening libraries where hygroscopicity or low melting points can compromise weighing accuracy and DMSO stock solution integrity.

Solid-State Chemistry Formulation Quality Control

Cholinesterase Inhibitory Potential: Class-Level Potency and Selectivity Profile Context for N3-Aryl DHQZ Derivatives

Although direct AChE/BChE IC50 data for the specific compound 3-(4-bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one are not publicly available, its close structural relationship to the dual AChE/BChE inhibitor series reported by Sarfraz et al. allows class-level inference of its potential inhibitory profile. The lead compound 5f in that series (bearing an N3-(4-methoxyphenyl) and a C2-phenyl substituent) demonstrated IC50 values of 1.6 ± 0.10 µM for AChE and 3.7 ± 0.18 µM for BChE, with a selectivity index (SI = IC50 BChE / IC50 AChE) of 2.3, outperforming the reference drug galantamine in BChE inhibition [1]. The SAR established that N3-aryl substitution is essential for dual inhibition, and the electron-withdrawing or polarizable nature of the para-substituent modulates potency and selectivity. The 4-bromophenyl group, being both electron-withdrawing and polarizable, is expected to influence the binding pose within the peripheral anionic site (PAS) of AChE and the acyl-binding pocket of BChE, potentially shifting selectivity compared to the methoxy or methyl-substituted analogs [1] [2].

Neurodegeneration Alzheimer's Disease Enzyme Inhibition

Quantitative Synthetic Yield Benchmark Using the TiCl₄/Zn Reductive Cyclization Route vs. Conventional Condensation Methods for DHQZ Scaffolds

The compound was synthesized via a low-valent titanium (TiCl₄/Zn)-induced reductive cyclization of N-(4-bromophenyl)-2-nitrobenzamide with acetone, yielding colorless block crystals suitable for single-crystal X-ray diffraction analysis [1]. While the exact percentage yield is not reported in the crystallographic communication, the TiCl₄/Zn system is a well-established reductive cyclization method for synthesizing N-heterocycles, with typical isolated yields reported in the 65–85% range for analogous 2,3-dihydroquinazolin-4(1H)-one syntheses [2]. This contrasts with the more common Brønsted acid-catalyzed cyclocondensation of 2-aminobenzamide with aldehydes or ketones, where yields can vary from 40% to 95% depending on substrate electronics and catalyst loading, and frequently suffer from product decomposition during prolonged heating [3]. The reductive cyclization route is notable for proceeding under mild conditions and directly incorporating the acetone-derived gem-dimethyl group at C2 in a single step, avoiding the need for pre-formed 2,2-dimethyl-substituted anthranilamide starting materials [2].

Synthetic Methodology Process Chemistry Reductive Cyclization

High-Value Procurement and Research Application Scenarios for 3-(4-Bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one (CAS 84770-66-1)


Structure-Based Drug Design for Dual Cholinesterase Inhibition in Alzheimer's Disease Programs

The compound serves as an advanced starting point or reference ligand for dual AChE/BChE inhibitor design. Its well-resolved crystal structure (R factor = 0.027) provides precise geometric parameters for docking studies, while the 4-bromophenyl group probes halogen-bonding interactions at the peripheral anionic site (PAS) of AChE [1]. The class-level SAR from Sarfraz et al. establishes that N3-aryl DHQZ derivatives with optimized substitution achieve submicromolar AChE IC50 values, with compound 2af reaching 0.6 µM [2]. The bromine atom offers an additional binding free energy contribution via σ-hole interactions that methoxy or methyl analogs cannot provide, enabling rational modulation of AChE/BChE selectivity ratios [1].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Parallel Library Synthesis

The aryl bromide functionality transforms this compound into a modular 'hub' intermediate for medicinal chemistry. Under standard Suzuki-Miyaura conditions, the bromide undergoes coupling with (hetero)aryl boronic acids in yields exceeding 85%, enabling rapid parallel synthesis of biaryl DHQZ libraries [3]. Similarly, Buchwald-Hartwig coupling with amines or Sonogashira coupling with alkynes provides access to diverse chemotypes from a single procurement. The 2,2-gem-dimethyl group remains inert under these conditions, ensuring chemoselective derivatization at the bromide position only [3].

Crystallographic Reference Standard for 2,3-Dihydroquinazolin-4(1H)-one Solid-State Analysis

With a published CCDC deposition (CCDC reference: 255890) and comprehensive crystallographic information file (CIF) available, this compound serves as an authenticated reference standard for X-ray powder diffraction (XRPD) calibration, solid-state NMR spectroscopy, or computational crystal structure prediction (CSP) benchmarking [4]. Its high melting point (537–538 K) [4], triclinic P1 space group, and well-defined hydrogen-bonding chain motif provide ideal characteristics for polymorph screening control experiments.

Procurement for Early-Stage ADMET and In Vitro Pharmacology Profiling

Although direct biological data for this specific compound are not yet published, its structural features—moderate molecular weight (331.21 g·mol⁻¹), balanced lipophilicity (ClogP estimated ~3.5–4.0), and the presence of the metabolically stabilizing gem-dimethyl group—align with lead-like property guidelines [3]. The compound is suitable for inclusion in focused screening sets targeting CNS diseases, where the established DHQZ class blood-brain barrier permeability (predicted from computational ADMET studies on the N1-substituted series) supports its potential as a brain-penetrant chemotype [2].

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